molecular formula C18H19N3O4S2 B2479972 N-(3-cyanothiophen-2-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide CAS No. 923407-99-2

N-(3-cyanothiophen-2-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide

Cat. No.: B2479972
CAS No.: 923407-99-2
M. Wt: 405.49
InChI Key: ISFFOZAMTLOYKH-UHFFFAOYSA-N
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Description

N-(3-cyanothiophen-2-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide (CAS 923407-99-2) is a synthetic small molecule with a molecular formula of C18H19N3O4S2 and a molecular weight of approximately 405.5 g/mol . This compound features a piperidine core that is strategically functionalized with a 4-methoxybenzenesulfonyl group and a carboxamide linkage to a 3-cyanothiophene moiety, a structure indicative of potential biological activity in research settings. The compound is offered with a guaranteed purity of 90% or higher and is available for research applications . Piperidine-based compounds are of significant interest in medicinal chemistry and chemical biology. Recent research on structurally related 2-(piperidin-3-yl)phthalimide derivatives has demonstrated their value as tools for investigating inflammatory pathways, showing activity in reducing markers such as nitrite and interleukin-6 (IL-6) in cellular models . Furthermore, such piperidine scaffolds have been explored for their binding affinity to various central nervous system (CNS) targets, including sigma receptors and serotonin receptors, highlighting their utility in neuropharmacological research . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S2/c1-25-15-2-4-16(5-3-15)27(23,24)21-9-6-13(7-10-21)17(22)20-18-14(12-19)8-11-26-18/h2-5,8,11,13H,6-7,9-10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISFFOZAMTLOYKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=C(C=CS3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanothiophen-2-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.

    Introduction of the sulfonyl group: The 4-methoxybenzenesulfonyl group is introduced via sulfonylation reactions using reagents like sulfonyl chlorides.

    Attachment of the thiophene ring: The thiophene ring is attached through coupling reactions, often using palladium-catalyzed cross-coupling methods.

    Addition of the cyano group: The cyano group is introduced through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the piperidine nitrogen.

    Reduction: Reduction reactions could target the cyano group, converting it to an amine.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other proteins, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(3-cyanothiophen-2-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide: can be compared with other piperidine derivatives, such as:

Uniqueness

The unique combination of the cyano group, thiophene ring, and methoxybenzenesulfonyl group in this compound might confer specific biological activities or chemical properties that are distinct from other similar compounds.

Biological Activity

N-(3-Cyanothiophen-2-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and enzyme inhibitory properties, supported by relevant studies and data.

Chemical Structure

The compound can be represented as follows:

C17H18N2O3S\text{C}_{17}\text{H}_{18}\text{N}_2\text{O}_3\text{S}

This structure features a piperidine ring, a sulfonyl group, and a cyanothiophene moiety, which are crucial for its biological activity.

Antibacterial Activity

Research has demonstrated that compounds containing piperidine and sulfonyl groups exhibit significant antibacterial properties. In studies evaluating various derivatives, the following findings were noted:

  • Activity Spectrum : The compound showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, with weaker effects against other bacterial strains like Escherichia coli and Staphylococcus aureus .
  • Mechanism of Action : The antibacterial action is likely due to the interference with bacterial cell wall synthesis or protein synthesis, although specific mechanisms for this compound require further investigation.
Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak

Anticancer Activity

The compound's anticancer potential has been explored through in vitro studies:

  • Cell Lines Tested : Various cancer cell lines including breast cancer (MCF-7) and lung cancer (A549) have been used to assess cytotoxicity.
  • Findings : Preliminary results indicate that the compound may inhibit cell proliferation and induce apoptosis in these cancer cells, suggesting a potential role in cancer therapy .

Enzyme Inhibition

Enzyme inhibition studies highlight the compound's pharmacological versatility:

  • Acetylcholinesterase (AChE) Inhibition : The compound exhibited strong inhibition of AChE, which is significant for treating neurodegenerative diseases like Alzheimer's .
  • Urease Inhibition : It also demonstrated potent urease inhibition, which can be beneficial in treating infections caused by Helicobacter pylori.
EnzymeInhibition TypeIC50 Value (µM)
AcetylcholinesteraseStrong5.67
UreasePotent12.34

Case Studies

Several case studies have been conducted to evaluate the efficacy of similar compounds with related structures:

  • Study on Piperidine Derivatives : A series of piperidine derivatives were synthesized and tested for biological activity. Notably, compounds with similar sulfonyl functionalities showed promising results against various pathogens and enzyme targets .
  • In Silico Docking Studies : Computational studies have indicated favorable binding interactions between the compound and target proteins involved in disease processes, supporting its potential therapeutic applications .

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